3-Amidino-4-aminopyridine

Description

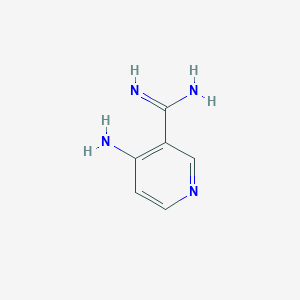

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

4-aminopyridine-3-carboximidamide |

InChI |

InChI=1S/C6H8N4/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H2,7,10)(H3,8,9) |

InChI Key |

IAAPRAPIUFVKJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)C(=N)N |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization of 3 Amidino 4 Aminopyridine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be utilized to build a complete structural profile of 3-Amidino-4-aminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques) for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different proton environments and their neighboring protons. The pyridine (B92270) ring should exhibit three distinct aromatic proton signals. The protons on the amidine and amino functional groups would also produce characteristic signals, which may appear as broad singlets due to chemical exchange. The expected chemical shifts are predicted based on the analysis of similar structures like N,N-dimethyl-N'-pyridylformamidines.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated: five for the pyridine ring carbons and one for the amidine carbon. The carbon of the amidine group (C=N) is expected to be the most downfield signal, typically appearing in the 160-170 ppm range, a characteristic feature of such functional groups. nih.gov

2D Correlation Techniques: Techniques like Correlation Spectroscopy (COSY) are invaluable for establishing connectivity. A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled, confirming the positions of the substituents on the pyridine ring by mapping the relationships between adjacent aromatic protons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | H-2 | ~8.0 - 8.2 | s | Aromatic proton adjacent to ring nitrogen. |

| H-5 | ~6.7 - 6.9 | d | Aromatic proton ortho to the amino group. | |

| H-6 | ~7.8 - 8.0 | d | Aromatic proton meta to the amino group. | |

| -NH₂ | ~5.5 - 6.5 | br s | Amino group protons; chemical shift can be variable. | |

| Amidine-NH | ~8.5 - 9.5 | br s | Amidine group protons; may show multiple broad signals. | |

| ¹³C NMR | C-2 | ~150 - 152 | - | Pyridine ring carbon. |

| C-3 | ~120 - 125 | - | Pyridine ring carbon bearing the amidino group. | |

| C-4 | ~155 - 158 | - | Pyridine ring carbon bearing the amino group. | |

| C-5 | ~108 - 112 | - | Pyridine ring carbon. | |

| C-6 | ~148 - 150 | - | Pyridine ring carbon. | |

| Amidine-C | ~165 - 168 | - | Characteristic downfield shift for amidine carbon. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺, and compare it to the theoretically calculated mass, typically achieving a mass accuracy of less than 5 ppm. This confirmation is a critical step in structural verification. rsc.orgukm.my

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₄ |

| Calculated Exact Mass ([M]) | 136.07490 |

| Expected Ion in HRMS (ESI+) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 137.08272 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The N-H stretching vibrations of both the primary amine (-NH₂) and the amidine group (=NH, -NH₂) are expected to appear in the region of 3200-3500 cm⁻¹. A strong, characteristic band for the C=N stretch of the amidine group would be anticipated around 1640-1660 cm⁻¹. ukm.mynih.gov Additionally, vibrations corresponding to the pyridine ring C=C and C=N bonds would be visible in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) & Amidine | 3200 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Weak-Medium |

| C=N Stretch | Amidine | 1640 - 1660 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine ring. The presence of the electron-donating amino and amidino groups (auxochromes) attached to the pyridine chromophore is predicted to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine. Studies on 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) show characteristic absorption bands that support this expectation. acs.orgresearchgate.net

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent | Notes |

|---|---|---|---|

| π → π | ~260 - 280 | Methanol or Ethanol (B145695) | Primary absorption band related to the substituted pyridine system. acs.orgnih.gov |

| n → π | >300 | Methanol or Ethanol | A weaker, longer-wavelength absorption may be observed. |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating, identifying, and quantifying components in a mixture. High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of synthesized compounds and for their purification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical and Preparative Purposes

Developing a robust HPLC method is crucial for both analyzing the purity of this compound and for purifying it on a larger scale.

Analytical HPLC: A reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity assessment. Given that this compound is a basic compound, method development would focus on achieving good peak shape and resolution from any impurities. This typically involves using a C18 stationary phase with a mobile phase consisting of an aqueous buffer at an acidic pH (e.g., using formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. cmes.orgresearchgate.net Detection would be performed using a UV detector set to a wavelength where the compound absorbs strongly, for instance, 263 nm or 280 nm. cmes.orgnih.gov Method validation would be performed according to established guidelines to ensure linearity, precision, accuracy, and specificity.

Preparative HPLC: For purification, the validated analytical method can be scaled up. This involves using a preparative column with a larger diameter but the same packing material. The flow rate and sample injection volume are increased proportionally to the column's cross-sectional area to handle larger quantities of the compound while maintaining separation efficiency. This allows for the isolation of this compound at high purity for further studies.

Table 5: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Analytical Separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous Component / pH Control |

| Mobile Phase B | Acetonitrile | Organic Modifier |

| Elution Mode | Gradient or Isocratic | To optimize separation of impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Column Temperature | 30 - 35 °C | To ensure reproducible retention times. cmes.org |

| Detection | UV at ~260-280 nm | Quantification and detection based on UV absorbance. cmes.org |

| Injection Volume | 5 - 20 µL | Standard analytical injection volume. |

Gas Chromatography (GC) for Analysis of Volatile Intermediates and Residual Solvents

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of manufacturing this compound, its primary role is to identify and quantify volatile intermediates and residual solvents. These substances may be present from the synthesis and purification stages, and their levels must be controlled within strict limits as defined by regulatory bodies. innoteg-instruments.com

The preferred method for this analysis is typically static headspace gas chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). scispace.comchromatographyonline.com HS-GC is particularly advantageous as it introduces only the gaseous phase of a sample into the GC system, which prevents contamination of the instrument with the non-volatile active pharmaceutical ingredient (API). chromatographyonline.com The FID detector offers high sensitivity, a wide linear range, and robust performance, making it ideal for trace-level impurity analysis. scispace.com

The synthesis of pyridine-based compounds often involves a variety of solvents that may remain in the final product. semanticscholar.orggoogle.com Common solvents used in related syntheses include methanol, ethanol, ethyl acetate, toluene, and dimethylformamide (DMF). semanticscholar.orggoogle.comresearchgate.net The specific volatile intermediates would depend on the exact synthetic route employed to produce this compound. For instance, the synthesis of the precursor 4-aminopyridine can involve intermediates and reagents like pyridine-N-oxide and use solvents such as acetic acid and ethyl acetate. semanticscholar.org

A generic GC method, often based on pharmacopeial guidelines like USP <467>, is typically developed and validated to separate and quantify these potential impurities. innoteg-instruments.com The chromatographic conditions are optimized to ensure a good separation between all potential solvents and any volatile intermediates.

Table 1: Representative GC Conditions for Residual Solvent Analysis

| Parameter | Typical Setting | Purpose |

| GC System | Headspace Sampler with GC-FID | Automated analysis of volatile compounds from a solid or liquid matrix. |

| Column | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane (e.g., DB-624) | Mid-polarity stationary phase provides good selectivity for a wide range of solvents. |

| Injector Temperature | 140 - 200 °C | Ensures rapid volatilization of analytes without thermal degradation. |

| Oven Program | Initial: 40-50 °C, Ramp: 5-10 °C/min, Final: 200-240 °C | Temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and universal detection for organic compounds. |

| Detector Temperature | 250 °C | Prevents condensation of analytes in the detector. |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) | High-boiling point solvent to dissolve the sample without interfering with analyte peaks. chromatographyonline.comehpm.org |

This table presents typical parameters for the analysis of residual solvents according to established methodologies like USP <467>. innoteg-instruments.comscispace.com The exact conditions would require optimization and validation for the specific API.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray Crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, configuration, and conformation, and it reveals detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a specific crystal structure for this compound is not available in open crystallographic databases, the structural analysis of its core precursor, 4-aminopyridine, has been extensively reported. crystallography.netandavancollege.ac.in The crystallographic data for 4-aminopyridine serves as a critical reference point, defining the geometry of the aminopyridine ring system that forms the backbone of the target molecule. Understanding the precursor's structure is vital for predicting and interpreting the structure of the final compound.

The crystal structure of a 4-aminopyridine-based copper (II) sulphate complex has been determined to belong to the triclinic crystal system. andavancollege.ac.in A redetermination of pure 4-aminopyridine at 150 K found it to crystallize in the orthorhombic system with the space group P 21 21 21. crystallography.net This detailed structural information is crucial for understanding the solid-state properties of the molecule.

Table 2: Crystallographic Data for 4-Aminopyridine at 150 K

| Parameter | Value | Reference |

| Chemical Formula | C₅H₆N₂ | crystallography.net |

| Crystal System | Orthorhombic | crystallography.net |

| Space Group | P 2₁2₁2₁ | crystallography.net |

| Cell Length a | 5.5138(4) Å | crystallography.net |

| Cell Length b | 7.1866(5) Å | crystallography.net |

| Cell Length c | 12.0459(4) Å | crystallography.net |

| Cell Angle α | 90° | crystallography.net |

| Cell Angle β | 90° | crystallography.net |

| Cell Angle γ | 90° | crystallography.net |

| Cell Volume | 477.32(5) ų | crystallography.net |

This data provides a definitive structural benchmark for the 4-aminopyridine core. The determination of the crystal structure for this compound would allow for a comparative analysis, revealing the structural impact of the amidino functional group on the molecular geometry and crystal packing.

Computational and Theoretical Investigations of 3 Amidino 4 Aminopyridine

Structure-Activity Relationship (SAR) Studies and Substituent Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For the 4-aminopyridine (B3432731) scaffold, SAR studies have provided valuable insights into the structural requirements for biological function, particularly concerning substitutions at the 3-position.

Research into derivatives of 4-aminopyridine (4-AP) has demonstrated that modifications, especially at the 3-position, can significantly alter their biological potency. biorxiv.orgnih.gov These studies often focus on their activity as blockers of voltage-gated potassium (K+) channels. biorxiv.orgresearchgate.netbiorxiv.org The potency of these compounds is influenced by factors such as the size, electronics, and lipophilicity of the substituent at the 3-position.

For instance, a study on various 3-substituted 4-aminopyridine analogs revealed a clear trend in their ability to block Shaker K+ channels. biorxiv.orgresearchgate.netbiorxiv.org The introduction of a small alkyl group like methyl at the 3-position was found to significantly enhance potency compared to the parent compound, 4-aminopyridine. biorxiv.orgresearchgate.netbiorxiv.org Conversely, larger or more electron-withdrawing groups tended to decrease potency. biorxiv.orgresearchgate.netbiorxiv.org

The table below summarizes the relative potency of several 3-substituted 4-aminopyridine analogs in blocking voltage-gated potassium channels, as reported in a study.

Table 1: Relative Potency of 3-Substituted 4-Aminopyridine Analogs

| Compound | Substituent at Position 3 | Relative Potency vs. 4-AP |

|---|---|---|

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH₃ | ~7-fold more potent biorxiv.orgresearchgate.netbiorxiv.org |

| 3-Fluoro-4-aminopyridine (3F4AP) | -F | Comparable biorxiv.org |

| 4-Aminopyridine (4AP) | -H | Baseline |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH₃ | ~3-fold less potent biorxiv.orgresearchgate.netbiorxiv.org |

| 3-Trifluoromethyl-4-aminopyridine (3CF₃4AP) | -CF₃ | ~4-fold less potent biorxiv.orgresearchgate.netbiorxiv.org |

| 2-Trifluoromethyl-4-aminopyridine (2CF₃4AP) | -CF₃ (at position 2) | ~60-fold less active nih.gov |

Data sourced from studies on Shaker K+ channel blockage. biorxiv.orgnih.govresearchgate.netbiorxiv.org

These findings suggest that small modifications at the 3-position of the 4-aminopyridine ring are permissible and can even be beneficial for potency. biorxiv.org The amidino group, being a polar and potentially bulky substituent, would be expected to have a distinct effect on the biological activity of the 4-aminopyridine scaffold. Its ability to form strong hydrogen bonds and its basic nature would likely influence its interaction with biological targets. nih.gov

The stability of different conformations is affected by steric and electronic interactions. libretexts.org In the case of 3-Amidino-4-aminopyridine, rotation around the C3-C(amidine) bond would lead to different spatial relationships between the amidino group and the adjacent amino group at position 4. These different arrangements, or rotamers, will have varying energy levels. lumenlearning.com The most stable conformation will be the one that minimizes unfavorable interactions, such as steric clashes. lumenlearning.comscielo.org.mx

Tautomerism is another important consideration for the amidino-aminopyridine scaffold. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. google.com The amidine group itself can exist in different tautomeric forms. mdpi.com Furthermore, the aminopyridine portion of the molecule can also exhibit tautomerism. The interplay of these potential tautomeric forms can be complex and is influenced by the surrounding environment, such as the pH. The predominant tautomeric form under physiological conditions can have a significant impact on the molecule's binding properties and biological activity. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.net This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs. sapub.orgresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that represent the physicochemical, topological, or electronic properties of a molecule. nih.govresearchgate.net For a series of this compound analogues, a wide range of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical descriptors: Properties related to the 3D structure of the molecule, such as molecular surface area and volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area, and pKa.

Electronic descriptors: Atomic charges, dipole moment, and energies of molecular orbitals.

Once calculated, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity. nih.gov This is often achieved using statistical methods to identify a subset of descriptors that can build a robust and predictive QSAR model. dovepress.com

A developed QSAR model must be rigorously validated to ensure its predictive power. d-nb.infonih.gov Validation is typically performed through:

Internal validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and stability using the training set data. mdpi.com

External validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set of molecules that were not used in the model development. d-nb.infou-strasbg.fr

Once validated, the QSAR model can be applied to predict the biological activity of a virtual library of this compound analogues. ddg-pharmfac.net This allows for the in silico screening of a large number of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process. nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interactions between a small molecule and its biological target, typically a protein. nih.govmdpi.com

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a receptor. nih.govresearchgate.net For this compound, docking studies could be used to investigate its binding to potential targets, such as the pore of a potassium channel. nih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity. nih.govresearchgate.net This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govd-nb.infonih.gov For example, docking studies of other aminopyridines have shown that they can form hydrogen bonds with specific amino acid residues in the channel pore. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the biomolecular interaction. mdpi.com Starting from a docked complex, an MD simulation calculates the forces between all atoms in the system and uses them to simulate their motion over time. nih.govirb.hrresearchgate.net This allows for the observation of how the ligand and protein adapt to each other upon binding and can provide insights into the stability of the binding complex. mdpi.com MD simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Prediction of Binding Modes and Affinities with Biological Targets

The prediction of how a small molecule like this compound binds to a biological target, such as a protein or nucleic acid, is a cornerstone of computational drug design. This process, often termed molecular docking, involves placing the ligand into the binding site of a receptor and evaluating the stability of the resulting complex.

While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of its core moieties, aminopyridines and amidino-containing compounds, have been investigated with various biological targets. For instance, 4-aminopyridine is known to block the intracellular mouth of voltage-gated K+ channels. nih.gov Computational models of related compounds, such as N-amidino derivatives, have been used to predict their binding to enzymes like dipeptidyl peptidase III (DPP III). nih.govmdpi.com In these studies, the amidino group is often predicted to form key salt bridge and hydrogen bond interactions with negatively charged amino acid residues, such as aspartate or glutamate, within the enzyme's active site. pnas.org

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can also be estimated using computational methods. These predictions are based on scoring functions that calculate the free energy of binding. For a series of amidino-substituted benzimidazole (B57391) derivatives targeting human DPP III, quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of the compounds with their inhibitory activity. nih.govmdpi.com Such models can predict the affinity of new compounds, including potentially this compound, based on their structural features.

Table 1: Predicted Binding Interactions of Related Amidino-Containing Compounds with Biological Targets

| Compound Class | Biological Target | Key Predicted Interactions | Reference |

| Amidino-substituted benzimidazoles | Human Dipeptidyl Peptidase III (hDPP III) | Salt bridges and hydrogen bonds between the amidino group and active site residues. | nih.gov, mdpi.com |

| (4-Aminomethyl)phenylguanidine derivatives | Urokinase-type Plasminogen Activator (uPA) | The amidino/guanidino group binds to the S1 pocket, interacting with Asp-189. | pnas.org |

| 4-Aminopyridine | Voltage-gated K+ channels | Blocks the intracellular mouth of the channel pore. | nih.gov |

| 4-Aminopyridine | Transmembrane protein 175 (TMEM175) | Binds within the ion conduction pathway, physically occluding the pore. | nih.gov |

This table is generated based on findings for related compounds due to a lack of specific data for this compound.

Analysis of Ligand-Protein Interactions and Energetic Contributions

Beyond simply predicting the binding pose, computational methods allow for a detailed analysis of the specific interactions that stabilize the ligand-protein complex. These interactions can be categorized into several types, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. mdpi.com

For amidino-containing ligands, the positively charged amidinium group is a dominant contributor to the binding energy, primarily through strong electrostatic interactions and hydrogen bonds with the target protein. nih.gov Molecular dynamics (MD) simulations can be employed to observe the dynamic behavior of the ligand within the binding site over time, providing insights into the stability of these interactions.

Quantum Chemical Calculations for Electronic and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of this compound, which in turn govern its interactions and chemical transformations.

Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)

The electronic structure of a molecule is key to its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to analyze properties like the distribution of electron density and the energies of molecular orbitals. researchgate.net

The frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For related aminopyridines, DFT calculations have been used to determine these orbital energies and predict their reactivity. ekb.egresearchgate.net

Charge distribution analysis, often visualized through molecular electrostatic potential (MESP) maps, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino and amidino groups are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amino and amidino groups will be electron-deficient and act as hydrogen bond donors.

Table 2: Calculated Electronic Properties of a Related Compound (4-Aminopyridine) using DFT

| Property | Calculated Value | Significance | Reference |

| HOMO Energy | - | Relates to electron-donating ability | researchgate.net |

| LUMO Energy | - | Relates to electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability | researchgate.net |

| Total Energy | -303.7444 a.u. | Ground state energy of the molecule | researchgate.net |

Note: Specific values for HOMO, LUMO, and the gap are dependent on the level of theory and basis set used in the calculation. The table reflects that such calculations have been performed for the parent compound, 4-Aminopyridine.

Prediction of Reaction Mechanisms and Reactivity Pathways

Quantum chemical calculations can also be used to model chemical reactions, predict transition states, and determine reaction pathways. This is crucial for understanding the metabolic fate of a compound or for designing synthetic routes.

For this compound, potential reactions could include protonation/deprotonation at the various nitrogen atoms, which would significantly alter its electronic properties and binding capabilities. The relative basicity of the nitrogen atoms in the pyridine ring, the amino group, and the amidino group can be predicted by calculating the proton affinities of each site.

Preclinical Biological Investigations and Mechanistic Studies of 3 Amidino 4 Aminopyridine

In Vivo Preclinical Models for Elucidating Mechanisms of Action and Efficacy

In vivo animal models are critical for understanding the physiological effects and therapeutic potential of a compound in a whole organism.

The effects of aminopyridines, particularly 4-AP and its derivatives, have been extensively studied in animal models of neurodegenerative conditions and nerve injury.

Demyelination Models: In animal models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), 4-AP has been shown to improve symptoms. pensoft.net A derivative, 4-Aminopyridine-3-Methanol, was found to restore axonal conduction in the spinal cord of EAE mice. nih.gov The therapeutic effect in these models is largely attributed to the blockade of potassium channels on demyelinated axons, which enhances nerve signal conduction. nih.govnih.gov However, some studies suggest that the beneficial effects of 4-AP in demyelinating disorders may also involve the potentiation of synaptic transmission, an effect independent of demyelination. nih.gov In a mouse model of spinocerebellar ataxia type 1 (SCA1), which involves Purkinje cell dysfunction, aminopyridines were able to normalize the firing rate of these cells and improve motor behavior. researchgate.net

Spinal Cord Injury Models: In models of spinal cord injury, 4-AP and its derivatives have been investigated for their ability to restore function. The compound 4-Aminopyridine-3-Methanol was shown to restore impulse conduction in ex vivo injured spinal cords. nih.gov These studies support the potential of aminopyridines to improve neurological function following traumatic nerve injury.

Identification and Validation of Pharmacodynamic Biomarkers in Biological Models

No studies identifying or validating pharmacodynamic biomarkers for 3-Amidino-4-aminopyridine in any biological models could be located. Pharmacodynamic biomarkers are crucial for demonstrating target engagement and understanding the biological effects of a compound. clinmedjournals.org The absence of such data indicates that the molecular targets and the in vivo pharmacological effects of this compound have not been publicly reported. Research on related compounds like 3,4-diaminopyridine (B372788) has involved pharmacodynamic assessments, but these are specific to their own mechanisms of action and cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via In Silico and In Vitro Methodologies

There is a lack of specific in silico predictions and in vitro experimental data for the ADME properties of this compound. Computational tools and in vitro assays are standard in early drug development to predict a compound's pharmacokinetic profile. nih.govresearchgate.net However, no such studies have been published for this particular compound.

In Vitro Metabolic Stability and Enzyme Induction Studies

Specific data on the in vitro metabolic stability and enzyme induction potential of this compound are not available.

For context, studies on the structurally related compound 4-aminopyridine (B3432731) (4-AP) have been conducted. Research using human liver microsomes showed that 4-AP undergoes limited metabolism, primarily via hydroxylation by the cytochrome P450 enzyme CYP2E1. nih.govnih.govpensoft.net In terms of enzyme induction, 4-AP demonstrated little to no effect on the induction of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5, at concentrations up to 80 times the therapeutic plasma concentration. nih.govnih.gov These findings for 4-AP suggest a low potential for clinically significant drug-drug interactions via these pathways. However, it must be emphasized that these results are for a different, albeit structurally similar, compound and cannot be directly attributed to this compound without specific experimental validation.

Table 1: Summary of In Vitro CYP450 Inhibition and Induction Studies for 4-Aminopyridine (Contextual Information)

| Enzyme | Inhibition Result for 4-AP | Induction Result for 4-AP |

| CYP1A2 | No direct inhibition | Little to no effect |

| CYP2B6 | No direct inhibition | Little to no effect |

| CYP2C8 | No direct inhibition | Not Assessed |

| CYP2C9 | No direct inhibition | Little to no effect |

| CYP2C19 | No direct inhibition | Little to no effect |

| CYP2D6 | No direct inhibition | Not Assessed (non-inducible) |

| CYP2E1 | 12% inhibition at 30 μM (Estimated IC50: 125 μM) | Little to no effect |

| CYP3A4/5 | No direct inhibition | Little to no effect |

| This table presents data for 4-aminopyridine for contextual purposes only. No equivalent data is publicly available for this compound. nih.govnih.gov |

Blood-Brain Barrier Permeability Predictions and Experimental Models

There are no published experimental or predictive data on the blood-brain barrier (BBB) permeability of this compound.

Advanced Research Applications of 3 Amidino 4 Aminopyridine Methodological Focus

Development as Chemical Probes for Biological Systems

The aminopyridine scaffold, including derivatives like 3-amidino-4-aminopyridine, serves as a promising framework for the creation of chemical probes designed to investigate biological systems. nih.govnih.gov These probes are instrumental in elucidating the roles of specific biomolecules and their functions within the complex cellular environment.

Design and Synthesis of Fluorescent Probes Based on the Amidino-Aminopyridine Scaffold

The inherent fluorescence of some aminopyridine derivatives makes them attractive candidates for the development of fluorescent probes. nih.govnih.gov The design of such probes often involves modifying the core aminopyridine structure to enhance its fluorescent properties and introduce selectivity for a particular biological target. For instance, the synthesis of multisubstituted aminopyridines can yield compounds with high quantum yields, a key characteristic for a sensitive fluorescent probe. nih.gov

A common strategy in probe design is the incorporation of a "click-and-probing" functionality. nih.govnih.gov This involves introducing a reactive group, such as an azide, onto the aminopyridine scaffold. The resulting probe is often non-fluorescent or weakly fluorescent. However, upon a specific bioorthogonal reaction, like a click reaction with an alkyne-tagged biomolecule, a highly fluorescent product is formed. This "turn-on" fluorescence provides a high signal-to-noise ratio, minimizing background fluorescence and enabling sensitive detection. nih.gov The synthesis of these probes can be achieved through methods like rhodium-catalyzed coupling reactions. nih.gov

The development of ratiometric fluorescent probes is another advanced approach. mdpi.com These probes exhibit a shift in their emission wavelength upon binding to the target analyte, allowing for quantitative measurements that are independent of the probe's concentration. This is often achieved by creating an intramolecular charge transfer (ICT) state within the molecule. mdpi.com The aminopyridine scaffold can be a key component of such probes, acting as both a chelating agent for the target and the core of the fluorophore. mdpi.com

Affinity Probes for Target Identification and Validation

Affinity probes are crucial tools for identifying the specific protein targets of bioactive small molecules, a process known as target deconvolution. nih.govnih.govmdpi.com These probes are typically derived from a parent compound by incorporating a reactive group (for covalent modification of the target) and a reporter tag (for detection and enrichment). The this compound scaffold can be a starting point for designing such probes, particularly if it is part of a known bioactive molecule.

A powerful strategy for target identification is the use of photoaffinity labeling. nih.gov In this method, a photo-reactive group, such as a diazirine or an aryl azide, is incorporated into the probe. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues of the target protein. The probe also contains a "clickable" handle, like an alkyne or azide, which allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a click reaction. rsc.org This allows for the enrichment and identification of the labeled proteins using mass spectrometry-based proteomics.

The design of these probes is critical to their success. The modifications should be minimal to ensure that the probe retains the binding affinity and selectivity of the parent compound. Quantitative chemical proteomics approaches are often employed to distinguish true targets from non-specific binders. nih.gov

Utility as a Versatile Scaffold for Novel Heterocyclic Synthesis

The this compound molecule is a valuable synthon in organic chemistry, particularly for the construction of novel heterocyclic frameworks. Its bifunctional nature, with the reactive amidine and amino groups in close proximity, allows for a variety of cyclization and derivatization reactions.

Role in Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazopyridines)

A key application of this compound and related aminopyridines is in the synthesis of fused heterocyclic systems, most notably imidazopyridines. nih.govnih.gov Imidazopyridines are a class of compounds with significant pharmacological interest. nih.govnih.gov The reaction of an aminopyridine with various reagents can lead to the formation of the imidazole (B134444) ring fused to the pyridine (B92270) core.

For instance, the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) can lead to the formation of 3H-imidazo[4,5-b]pyridines. acs.org While this specific example starts from an imidazole derivative, the underlying principle of building a pyridine ring onto an existing imidazole highlights the synthetic strategies used to access these fused systems. More directly, aminopyridines can react with α-haloketones or other suitable C2 synthons to construct the fused imidazole ring. nih.gov Multi-component reactions, often assisted by microwave irradiation, provide an efficient one-pot method for synthesizing substituted imidazopyridines from aminopyridines. nih.gov

The following table summarizes some synthetic approaches to imidazopyridines utilizing aminopyridine precursors:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Multi-component cyclization/Suzuki coupling | Isonitriles, aldehydes, bromo derivatives, 2-aminopyridines | Microwave-assisted | 2,6-disubstituted-3-amino-imidazopyridines |

| Oxidative coupling | 2-aminopyridine (B139424), nitroalkenes | Lewis acid | 3-unsubstituted imidazopyridines |

| C-H functionalization | 2-aminopyridine, aryl ketones | Copper catalyst | Substituted imidazopyridines |

| Blue LED-promoted cyclization | Styrene, 2-aminopyridine | NBS, H2O | Imidazopyridines |

Derivatization for the Generation of Diverse Chemical Libraries with Optimized Activities

The this compound scaffold is an excellent starting point for generating diverse chemical libraries for drug discovery and other applications. rsc.orgnih.gov The amino and amidino groups provide convenient handles for derivatization, allowing for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR).

Derivatization can be achieved through various chemical transformations. The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. For example, 4-aminopyridine (B3432731) has been derivatized by connecting it to 4-aminobutyric acid (GABA) or 2-indolinone to create compounds with potential antiamnesic activity. nih.gov Similarly, pre-column derivatization with reagents like 4-iodobenzoyl chloride can be used to introduce an elemental tag for sensitive detection by techniques like HPLC-ICP-MS, which is useful for quantitative metabolite profiling. rsc.org

The generation of chemical libraries often involves combinatorial chemistry approaches, where a set of building blocks is systematically combined to produce a large number of diverse products. The this compound core can be a central scaffold in such libraries, with diversity introduced at multiple positions. These libraries can then be screened for biological activity to identify lead compounds with optimized properties.

Applications in Coordination Chemistry and Metal Complexation

The nitrogen atoms in the pyridine ring and the amino and amidino groups of this compound make it an excellent ligand for coordinating with metal ions. elsevierpure.comscirp.orgtubitak.gov.trnih.gov The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties with potential applications in catalysis, materials science, and medicinal chemistry.

Aminopyridines, in general, can act as monodentate or bridging ligands. elsevierpure.com In some cases, they coordinate to the metal center through the pyridine ring nitrogen, while in others, the exocyclic amino group is involved in coordination. preprints.org The coordination mode can be influenced by factors such as the nature of the metal ion, the other ligands present in the complex, and the reaction conditions.

The formation of coordination polymers is a particularly interesting area of research. elsevierpure.com In these structures, the aminopyridine ligand bridges between metal centers to create one-, two-, or three-dimensional networks. The amidino group in this compound can also participate in coordination, potentially leading to more complex and robust structures. The study of these metal complexes often involves techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures. elsevierpure.comtubitak.gov.trnih.gov

The table below provides examples of metal complexes formed with aminopyridine ligands, illustrating the versatility of this scaffold in coordination chemistry.

| Metal Ion | Co-ligands | Resulting Complex Structure |

| Ni(II), Co(II) | SO4, H2O | Polymeric chains with bridging 3-aminopyridine (B143674) |

| Co(II), Co(III) | NCS, N3 | Mononuclear complexes with terminal 3-aminopyridine |

| Cd(II) | Zn(CN)4, Cd(CN)4 | Hofmann-type complexes |

| Cu(II) | NCS | Square planar or square pyramidal complexes |

| Fe(II) | CO, C5H5 | Half-sandwich complexes |

The investigation into the coordination chemistry of this compound and its derivatives continues to be an active area of research, with the potential for the discovery of new materials and catalysts with unique properties.

Synthesis of Transition Metal Complexes Utilizing Amidino-Aminopyridine as a Ligand

No published methods for the synthesis of transition metal complexes with this compound are currently available in the scientific literature.

Investigation of the Optical, Catalytic, and Sensing Properties of Such Complexes

As no complexes of this compound have been reported, there is no research on their optical, catalytic, or sensing properties to present.

Future Research Directions and Emerging Paradigms for 3 Amidino 4 Aminopyridine

Greening the Synthesis: The Quest for Novel and Efficient Methodologies for Amidino-Aminopyridines

The development of environmentally benign and efficient synthetic routes for amidino-aminopyridines is a paramount goal for future research. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multi-step processes that can be both costly and environmentally damaging. The focus is now shifting towards "green chemistry" principles to address these challenges.

One promising avenue is the advancement of multi-component reactions (MCRs) . MCRs offer a streamlined approach to synthesizing complex molecules like aminopyridines in a single step from three or more starting materials, significantly improving atom economy and reducing waste. tandfonline.comacs.org Research into novel catalyst-free, four-component reactions for the synthesis of 2-aminopyridine (B139424) derivatives under solvent-free conditions has shown considerable promise, offering a simple, rapid, and cleaner methodology. acs.org

Furthermore, the use of eco-friendly solvents is a key aspect of greening the synthesis of aminopyridines. Studies have demonstrated the successful synthesis of related compounds using benign solvents like ethanol (B145695) or even ethanol-water mixtures at room temperature, providing a significant improvement over conventional methods that require refluxing in organic solvents. researchgate.net

The exploration of novel catalytic systems is another critical area. For instance, ruthenium-catalyzed N-heterocyclization of 2-aminopyridines with vicinal-diols presents a novel synthetic method for creating related heterocyclic structures. nih.gov Similarly, molecular iodine has been shown to be an effective catalyst for the three-component coupling of isocyanides, aldehydes, and amines to produce α-amino amidines, a reaction that benefits from mild conditions and high atom economy. dovepress.com

Future research will likely focus on adapting and optimizing these green methodologies for the specific and efficient synthesis of 3-Amidino-4-aminopyridine and its derivatives. The development of one-pot syntheses and the use of solid-supported catalysts that can be easily recovered and reused will be instrumental in making the production of these compounds more sustainable and cost-effective.

The Digital Revolution in Drug Design: Harnessing AI and Machine Learning

The integration of advanced machine learning (ML) and artificial intelligence (AI) is set to revolutionize the structure-based design and biological activity prediction of this compound analogs. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater speed and accuracy than traditional methods. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. By developing QSAR models for aminopyridine derivatives, researchers can elucidate the structural features that are crucial for their biological activity. nih.govdovepress.com These models can predict the activity of novel compounds before they are synthesized, allowing for the prioritization of the most promising candidates and reducing the need for extensive and costly experimental screening. mdpi.comelsevierpure.com

Pharmacophore modeling and molecular docking studies are other powerful in silico techniques. Pharmacophore models help to identify the essential three-dimensional arrangement of functional groups required for biological activity, while molecular docking predicts the binding orientation and affinity of a ligand to its target protein. tandfonline.comdovepress.comnih.gov These methods have been successfully applied to various aminopyridine derivatives to understand their mechanism of action and to design more potent and selective inhibitors. uel.ac.uk

The table below illustrates the application of these computational techniques to aminopyridine derivatives, which can be extrapolated to the study of this compound.

| Computational Technique | Application to Aminopyridine Derivatives | Potential for this compound |

| QSAR Modeling | Development of models to predict nitric oxide synthase inhibition and GABA-A receptor antagonism. nih.govdovepress.com | Prediction of biological activity for novel derivatives, guiding synthetic efforts towards more potent compounds. |

| Molecular Docking | Identification of binding modes and key interactions with target enzymes like α-glucosidase and thymidylate kinase. nih.govuel.ac.uk | In silico screening against various therapeutic targets to identify new potential applications. |

| Pharmacophore Modeling | Elucidation of essential structural features for activity against specific biological targets. dovepress.com | Design of new analogs with optimized interactions with the target binding site. |

| Machine Learning/AI | Prediction of protein-ligand affinity and generation of novel inhibitor designs. cas.orgbiorxiv.org | De novo design of this compound derivatives with tailored properties for specific diseases. |

A Holistic View: Integrating Multi-Omics Data for Mechanistic Insights

A comprehensive understanding of the mechanism of action of this compound requires a move beyond single-target-based approaches towards the integration of multi-omics data. Genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the compound, revealing novel targets, pathways, and biomarkers.

Genomic studies can help identify genetic variations that influence an individual's response to this compound, paving the way for personalized medicine. By understanding the genetic basis of drug efficacy and toxicity, it may be possible to tailor treatments to specific patient populations.

Proteomics , the large-scale study of proteins, can be employed to identify the direct and indirect protein targets of this compound and its metabolites. Techniques like mass spectrometry-based proteomics can reveal changes in protein expression and post-translational modifications upon drug treatment, offering crucial insights into the compound's mechanism of action and potential off-target effects. For instance, proteomics has been used to understand how other small molecule inhibitors remodel the translatome, providing a framework for how such studies could be applied to amidino-aminopyridine derivatives. nih.gov

Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. By profiling the metabolic changes induced by this compound, researchers can gain a deeper understanding of its effects on cellular metabolism and identify metabolic pathways that are perturbed by the drug.

The true power of this approach lies in the integration of these multi-omics datasets . By combining genomic, proteomic, and metabolomic data, a more complete picture of the drug's biological effects can be constructed. This integrated approach can reveal complex interactions and feedback loops that would be missed by studying each "ome" in isolation. This will be crucial for elucidating the full spectrum of biological activity of this compound and for identifying novel therapeutic opportunities.

New Life for an Old Scaffold: Exploring Repurposing Potential

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a faster and more cost-effective route to drug development compared to traditional de novo drug discovery. 4-Aminopyridine (B3432731), a structurally related compound, has already been successfully repurposed for the treatment of walking disabilities in patients with multiple sclerosis and is being investigated for other neurological conditions. nih.govyoutube.comfrontiersin.org This provides a strong rationale for exploring the repurposing potential of this compound.

The unique chemical structure of this compound, with its amidino and aminopyridine moieties, suggests that it may interact with a variety of biological targets. The amidine group, for instance, is a known pharmacophore that can mimic guanidinium (B1211019) groups and interact with arginine-binding sites in proteins. youtube.com This opens up the possibility of targeting a wide range of enzymes and receptors that are implicated in various diseases.

Future research in this area will involve large-scale in silico screening of this compound against extensive libraries of biological targets. This can be followed by high-throughput experimental screening to validate the computational predictions and identify promising new therapeutic indications. Under-researched disease areas, particularly those with a clear unmet medical need, will be a key focus for these repurposing efforts. The knowledge gained from studies on related amidino-substituted compounds, such as those targeting dipeptidyl peptidase III, can provide valuable starting points for these investigations. technologynetworks.com

Smart Delivery: Methodological Innovations in Drug Targeting

The development of novel drug delivery systems and targeted approaches for this compound and its conjugates represents a significant area for future innovation. These advanced delivery strategies aim to enhance the therapeutic efficacy of the compound while minimizing potential side effects by ensuring that it reaches its intended site of action in the body.

One promising approach is the development of conjugates where this compound is linked to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to cells or tissues associated with a particular disease. This targeted delivery can increase the local concentration of the drug at the disease site, thereby improving its therapeutic index.

Nanoparticle-based delivery systems also hold great promise. Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect the drug from degradation in the bloodstream, improve its solubility, and facilitate its controlled release over time. The surface of these nanoparticles can also be functionalized with targeting ligands to achieve active targeting.

Furthermore, research into stimuli-responsive drug delivery systems is gaining traction. These systems are designed to release their drug payload in response to specific physiological or external stimuli, such as changes in pH, temperature, or the presence of certain enzymes that are upregulated in the disease microenvironment. This "on-demand" drug release can further enhance the specificity and effectiveness of the therapy.

Future methodological innovations will focus on the design and synthesis of novel linkers for creating stable and cleavable conjugates, the development of biocompatible and biodegradable nanoparticles with tailored drug release profiles, and the exploration of new targeting strategies to improve the precision of drug delivery for this compound.

Q & A

Q. What are the optimal synthetic routes for 3-amidino-4-aminopyridine, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via modified Hofmann bromamide reactions or regioselective halogenation of pyridine precursors. For instance, nicotinic acid derivatives may undergo Hofmann degradation to introduce amidino groups . Reaction conditions such as solvent polarity (e.g., acetonitrile), temperature (80–100°C), and catalysts (e.g., N-bromosuccinimide) significantly affect regioselectivity and yield. Optimization requires systematic variation of these parameters and monitoring via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are used to characterize the purity and structure of this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., 4-aminopyridine derivatives show distinct aromatic proton shifts at δ 6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., CHN+ with m/z 137.082) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray Crystallography : For crystalline derivatives, lattice parameters and hydrogen-bonding patterns provide structural validation .

Q. How should this compound be stored to maintain stability in laboratory settings?

The compound should be stored in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hygroscopic degradation. Stability studies indicate that aqueous solutions (pH 6–8) retain integrity for ≤6 months at 4°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) calculations can model ligand-metal interactions, such as binding energies with transition metals (e.g., Zn or Cu). For example, the amidino group’s lone pairs facilitate chelation, forming stable octahedral complexes. Molecular dynamics simulations further predict solvation effects and thermodynamic stability .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

Discrepancies in IC values or receptor binding affinities often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, t-tests) to identify outliers .

- Advanced Purification : Use preparative HPLC to isolate isomers or byproducts that may confound results .

Q. What role does this compound play in designing coordination polymers or MOFs (Metal-Organic Frameworks)?

The compound’s dual amino and amidino groups enable versatile bridging modes. For example, in [Ag(this compound)]ClO, the ligand forms 1D polymeric chains via N–Ag–N linkages. Such frameworks exhibit tunable porosity for gas storage or catalysis .

Q. How can experimental design principles optimize the synthesis of this compound derivatives for specific applications?

A factorial design approach can screen variables (e.g., temperature, solvent, catalyst ratio). For instance:

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound synthesis?

Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using TEMPO) reveal whether the mechanism proceeds via radical or ionic intermediates. For Hofmann-type reactions, isotopic labeling (N) confirms the migration of amidino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.